molecular formula C14H19ClN2O2 B10962745 2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B10962745
M. Wt: 282.76 g/mol
InChI Key: CXQPETBJOOQQDR-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 1-methylpiperidine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the piperidine moiety but shares the chlorophenoxy group.

    N-(1-methylpiperidin-4-yl)acetamide: Contains the piperidine moiety but lacks the chlorophenoxy group.

Uniqueness

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is unique due to the presence of both the chlorophenoxy and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C14H19ClN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18)

InChI Key

CXQPETBJOOQQDR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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